Home > Products > Screening Compounds P84789 > 4-(Prop-2-en-1-yloxy)quinazoline
4-(Prop-2-en-1-yloxy)quinazoline - 57643-75-1

4-(Prop-2-en-1-yloxy)quinazoline

Catalog Number: EVT-3031793
CAS Number: 57643-75-1
Molecular Formula: C11H10N2O
Molecular Weight: 186.214
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(Prop-2-en-1-yloxy)quinazoline is a chemical compound that belongs to the quinazoline family, which is known for its diverse biological activities. Quinazolines are characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring, making them significant in medicinal chemistry due to their potential therapeutic applications. The specific compound, 4-(Prop-2-en-1-yloxy)quinazoline, features an alkenyl ether substituent on the quinazoline core, which may enhance its pharmacological properties.

Source

The compound can be synthesized through various methods involving precursors like anthranilic acid and propargyl bromide, among others. Quinazoline derivatives, including 4-(Prop-2-en-1-yloxy)quinazoline, have been studied extensively for their roles in treating diseases such as cancer, inflammation, and infections due to their bioactive properties .

Classification

4-(Prop-2-en-1-yloxy)quinazoline is classified as a heterocyclic aromatic compound. It contains nitrogen atoms in its structure, specifically in the pyrimidine part of the quinazoline ring. This classification is essential for understanding its reactivity and interaction with biological systems.

Synthesis Analysis

Methods

The synthesis of 4-(Prop-2-en-1-yloxy)quinazoline typically involves the following steps:

  1. Starting Material Preparation: The synthesis often begins with anthranilic acid or similar compounds.
  2. Alkylation: The introduction of the prop-2-en-1-yloxy group can be achieved through alkylation reactions using propargyl bromide under phase transfer catalysis conditions.
  3. Cyclization: Following alkylation, cyclization occurs to form the quinazoline structure.

Technical Details

The reaction conditions may involve solvents such as dimethylformamide or dichloromethane and catalysts like tetra-n-butylammonium bromide. Reaction temperatures typically range from room temperature to elevated temperatures (around 60–100 °C), depending on the specific method employed .

Molecular Structure Analysis

Structure

The molecular formula of 4-(Prop-2-en-1-yloxy)quinazoline is C11H10N2OC_{11}H_{10}N_2O. Its structure features a quinazoline backbone with an alkenyl ether substituent at the 4-position.

Data

Key structural data include:

  • Molecular Weight: Approximately 202.21 g/mol
  • Melting Point: Specific melting points can vary based on purity but are generally around 150–160 °C.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions

4-(Prop-2-en-1-yloxy)quinazoline can participate in various chemical reactions typical of quinazolines, including:

  • Nucleophilic Substitution: The alkenyl group can undergo nucleophilic attacks leading to further functionalization.
  • Electrophilic Aromatic Substitution: The aromatic nature allows for electrophilic substitution reactions at various positions on the ring.

Technical Details

Reaction conditions often require careful control of temperature and pH to optimize yields and selectivity. For instance, using Lewis acids can facilitate electrophilic substitutions .

Mechanism of Action

Process

The mechanism of action for compounds like 4-(Prop-2-en-1-yloxy)quinazoline often involves interaction with specific biological targets such as enzymes or receptors. For example:

  1. Inhibition of Kinases: Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases involved in cancer progression.
  2. Antiviral Activity: Some studies indicate that these compounds may inhibit viral replication by interfering with viral enzymes.

Data

Research has shown that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent biological activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids and bases; sensitive to oxidation.

Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation .

Applications

Scientific Uses

4-(Prop-2-en-1-yloxy)quinazoline and its derivatives have significant applications in medicinal chemistry:

  • Anticancer Agents: Explored for their ability to inhibit tumor growth by targeting specific kinases involved in cancer signaling pathways.
  • Antiviral Compounds: Investigated for their potential to disrupt viral replication mechanisms.
  • Anti-inflammatory Drugs: Some derivatives show promise in reducing inflammation through modulation of inflammatory pathways.

Research continues into optimizing these compounds for enhanced efficacy and reduced side effects in therapeutic applications .

Introduction to 4-(Prop-2-en-1-yloxy)quinazoline in Medicinal Chemistry

Role of Quinazoline Scaffolds in Drug Discovery

Quinazoline-based compounds exhibit an extraordinary breadth of pharmacological activities, attributable to their ability to engage with enzymes, receptors, and nucleic acids through multiple binding modalities. The scaffold's structural plasticity permits extensive substitution at C2, C4, N3, C6, and C7 positions, enabling fine-tuning of target specificity and potency [1] [7]. Clinically, this versatility is exemplified by numerous FDA-approved drugs: EGFR inhibitors like gefitinib and erlotinib revolutionized non-small cell lung cancer treatment; α1-adrenergic antagonists such as prazosin and doxazosin remain first-line antihypertensives; and the ROCK inhibitor belumosudil (2021 approval) addresses chronic graft-versus-host disease [5].

Table 1: Approved Therapeutic Agents Featuring the Quinazoline Core

Drug NameTherapeutic TargetPrimary IndicationYear Approved
Prazosinα1-Adrenergic receptorHypertension, Benign prostatic hyperplasia1976
GefitinibEGFR tyrosine kinaseNon-small cell lung cancer2003
ErlotinibEGFR tyrosine kinasePancreatic cancer, NSCLC2004
Doxazosinα1-Adrenergic receptorHypertension, BPH1990
LapatinibEGFR/HER2 tyrosine kinasesHER2-positive breast cancer2007
VandetanibVEGFR/RET tyrosine kinasesMedullary thyroid cancer2011
BelumosudilROCK2 kinaseChronic graft-versus-host disease2021

Mechanistically, quinazolines exert effects through multiple pathways: kinase inhibition (interfering with ATP-binding pockets), DNA intercalation (disrupting replication in pathogens and cancer cells), and enzyme suppression (thymidylate synthase, dihydrofolate reductase) [4]. Their bioisosteric equivalence with purine bases facilitates nucleic acid interactions, while the N1 and C4 positions readily accept hydrogen bonds and coordinate with metal ions in enzymatic active sites [7]. This multifaceted target engagement profile underscores the scaffold's enduring value in addressing complex diseases requiring polypharmacological approaches.

Significance of Propargyloxy Substituents in Bioactive Molecules

The propargyloxy group (–O–CH₂–C≡CH) constitutes a strategic functionalization in medicinal chemistry due to its dual role as a synthetic handle and pharmacophore modulator. Its incorporation into bioactive molecules leverages several key attributes:

  • Click Chemistry Compatibility: The terminal alkyne undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole linkages—enabling rapid generation of molecular diversity for structure-activity relationship (SAR) exploration [9]. This bioorthogonal reaction facilitates the synthesis of complex hybrids like quinazoline-triazole-acetamide conjugates with demonstrated vasorelaxant activity.
  • Electronic and Steric Effects: The electron-withdrawing nature of the triple bond influences the electron density of adjacent atoms, potentially enhancing hydrogen-bond acceptor capacity at the ether oxygen. Simultaneously, the linear geometry imposes spatial constraints that can optimize target binding.
  • Metabolic Stability: The propargyl moiety often confers resistance to oxidative degradation by cytochrome P450 enzymes compared to alkyl chains, improving pharmacokinetic profiles. In quinazoline derivatives, this substituent has demonstrated enhanced metabolic stability in microsomal assays [9].
  • Covalent Binding Potential: Under physiological conditions, propargyl groups can undergo activation toward nucleophilic attack, enabling targeted covalent inhibition when positioned appropriately near catalytic residues—a strategy exploited in kinase inhibitor design.

In 4-(prop-2-en-1-yloxy)quinazoline, the propargyloxy chain extends from the C4 position—a site historically modified to modulate kinase selectivity and potency in EGFR/HER2 inhibitors [8]. This installation transforms the molecule into a versatile intermediate for generating triazole-linked hybrids, potentially amplifying bioactivity through synergistic interactions with complementary pharmacophores.

Historical Evolution of 4-Alkoxyquinazoline Derivatives in Therapeutic Development

The medicinal exploration of 4-alkoxyquinazolines commenced with antihypertensive agents in the 1970s, culminating in first-generation drugs like prazosin (2-(4-amino-6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate) that selectively blocked α1-adrenergic receptors [5]. The critical observation that 4-alkoxy modification enhanced receptor affinity and subtype selectivity sparked intensive research into this subclass. The 1990s witnessed diversification into oncology with the discovery that 4-anilinoquinazolines potently inhibited tyrosine kinases, leading to the landmark approval of gefitinib in 2003 as the first EGFR-targeted quinazoline for NSCLC [4].

Table 2: Evolution of Key 4-Substituted Quinazoline Derivatives

GenerationTime PeriodRepresentative ModificationsTherapeutic Advance
First1970s-1980s4-Amino/4-alkoxy (e.g., prazosin)α1-Adrenergic antagonists for hypertension/BPH
Second1990s-2000s4-Anilino (e.g., gefitinib, erlotinib)EGFR tyrosine kinase inhibitors for NSCLC
Third2005-20154-Alkynyloxy, 4-(heteroaryloxy)Multikinase inhibitors (VEGFR, RET, HER2)
Current2015-Present4-Propargyloxy hybrids (e.g., triazoles)Targeted covalent inhibition, enhanced selectivity

Contemporary strategies focus on structural hybridization, exemplified by isoquinoline-tethered quinazolines exhibiting 7-12-fold enhanced HER2 selectivity over EGFR compared to lapatinib [8]. The propargyloxy group's emergence as a C4 substituent aligns with this trajectory, offering both synthetic versatility for triazole conjugation and electronic properties conducive to kinase inhibition. Recent innovations exploit the propargyloxy handle to generate molecular hybrids like quinazoline-triazole-acetamides, which demonstrated dose-dependent vasorelaxation (up to 85% efficacy in aortic ring assays) through calcium channel blockade—validating the pharmacophoric utility of this substituent [9]. This evolutionary arc underscores the continual refinement of 4-alkoxyquinazoline architecture to address emerging therapeutic challenges, including drug resistance and selectivity limitations.

Properties

CAS Number

57643-75-1

Product Name

4-(Prop-2-en-1-yloxy)quinazoline

IUPAC Name

4-prop-2-enoxyquinazoline

Molecular Formula

C11H10N2O

Molecular Weight

186.214

InChI

InChI=1S/C11H10N2O/c1-2-7-14-11-9-5-3-4-6-10(9)12-8-13-11/h2-6,8H,1,7H2

InChI Key

XYUZLZXAWJUAMJ-UHFFFAOYSA-N

SMILES

C=CCOC1=NC=NC2=CC=CC=C21

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.